molecular formula C18H25BN2O3 B12992631 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B12992631
M. Wt: 328.2 g/mol
InChI Key: XFHMAMABXBPCCI-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving indoline and piperidine derivatives under specific conditions.

    Introduction of the boron moiety: The boron-containing group, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is introduced via a borylation reaction. This step often requires the use of a palladium catalyst and a suitable base to facilitate the formation of the boron-carbon bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:

    Oxidation: The boron moiety can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced under specific conditions to modify the spirocyclic core or the boron-containing group.

    Substitution: The boron group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Modified spirocyclic compounds.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one exerts its effects is primarily through its boron moiety. Boron atoms can form stable covalent bonds with various organic and inorganic species, allowing the compound to participate in diverse chemical reactions. The spirocyclic structure also provides rigidity and stability, making it a valuable scaffold in drug design and material science.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar chemical reactions.

    Phenylboronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidin]-2-one is unique due to its spirocyclic structure, which imparts additional stability and rigidity compared to simpler boron-containing compounds. This makes it particularly valuable in applications requiring robust and stable molecular frameworks.

Biological Activity

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one represents a significant advancement in the field of medicinal chemistry. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article synthesizes available research findings related to its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of boron-containing heterocycles, which are known for their diverse biological activities. The presence of the spiro-indoline and piperidinone moieties enhances its potential for interaction with biological targets.

Structural Formula

The molecular formula is C16H24BNO3C_{16}H_{24}BNO_3, with a molecular weight of approximately 288.28 g/mol. The compound's structure can be represented as follows:

SMILES O=C(N1CC=C(B2OC(C)(C)C(C)(C)O2)CC1)C(C)(C)C\text{SMILES }O=C(N1CC=C(B2OC(C)(C)C(C)(C)O2)CC1)C(C)(C)C

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various biochemical pathways. Below are some key areas of activity:

1. Enzyme Inhibition

Studies have shown that compounds similar to this structure exhibit inhibitory effects on various enzymes involved in disease processes, particularly kinases and proteases. For instance:

CompoundTarget EnzymeIC50 (nM)Reference
This compoundFAK (Focal Adhesion Kinase)10.02
Similar CompoundPCSK924.6

2. Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth:

  • Case Study : A study involving S-180 tumor-bearing mice demonstrated significant tumor reduction when treated with a similar boron-containing compound at doses of 10 mg/kg body weight over a period of two weeks .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds have shown promising results against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli50 µg/mL
S. aureus25 µg/mL

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Binding to Active Sites : The boron atom in the dioxaborolane unit may facilitate interactions with specific amino acid residues in target proteins.
  • Disruption of Protein Interactions : By altering the conformation of target proteins or disrupting protein-protein interactions (PPIs), it may inhibit critical signaling pathways involved in cell proliferation and survival.

Properties

Molecular Formula

C18H25BN2O3

Molecular Weight

328.2 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C18H25BN2O3/c1-16(2)17(3,4)24-19(23-16)12-5-6-13-14(11-12)21-15(22)18(13)7-9-20-10-8-18/h5-6,11,20H,7-10H2,1-4H3,(H,21,22)

InChI Key

XFHMAMABXBPCCI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CCNCC4)C(=O)N3

Origin of Product

United States

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